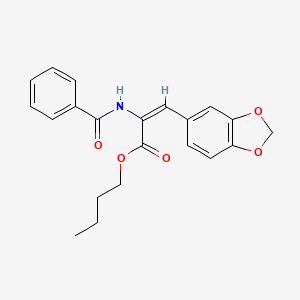![molecular formula C14H16Cl2N2O3 B5348202 N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DCM is a synthetic compound that belongs to the class of morpholine derivatives, which have been extensively studied for their biological and pharmacological properties.
Applications De Recherche Scientifique
N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a tool for investigating the role of ion channels in cellular signaling. This compound has been shown to selectively block certain ion channels, allowing researchers to study their function and role in various physiological processes.
Another area of research where this compound has shown promise is in the study of pain pathways. This compound has been shown to block certain pain receptors, making it a potential candidate for the development of new pain medications.
Mécanisme D'action
The mechanism of action of N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide involves the selective blocking of certain ion channels and pain receptors. This compound has been shown to bind to specific sites on these channels, preventing the flow of ions and the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in blocking ion channels and pain receptors, this compound has also been shown to have anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide in lab experiments is its selectivity. This compound has been shown to selectively block certain ion channels and pain receptors, allowing researchers to study their function in a controlled setting. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types, so researchers must be careful when using it in their experiments.
Orientations Futures
There are many potential future directions for research involving N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide. One area of interest is in the development of new pain medications. This compound has shown promise in blocking pain receptors, so it could be used as a starting point for the development of new drugs.
Another area of interest is in the study of ion channels and their role in various physiological processes. This compound could be used as a tool for investigating the function of specific ion channels and their role in disease.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been shown to selectively block certain ion channels and pain receptors, making it a valuable tool for investigating their function and role in various physiological processes. While there are limitations to using this compound in lab experiments, its potential applications make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide involves the reaction of 3,4-dichloroaniline with morpholine and acetic anhydride in the presence of a catalyst. The resulting product is purified using column chromatography, yielding this compound as a white crystalline solid. The synthesis of this compound is a relatively simple process and can be carried out in a laboratory setting with ease.
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c1-9(19)17-7-14(20)18-4-5-21-13(8-18)10-2-3-11(15)12(16)6-10/h2-3,6,13H,4-5,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGMWAIMYOZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5348120.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B5348148.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)